四氯化铂

描述

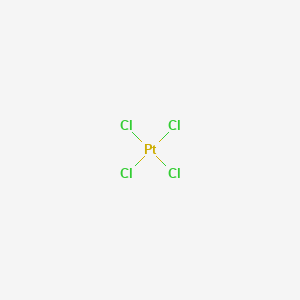

Platinum tetrachloride is a chemical compound with the formula PtCl₄. It has been the subject of numerous studies due to its interesting chemical and physical properties, as well as its application in catalysis and organic synthesis. The compound is known for its role in the synthesis of various platinum complexes and coordination compounds.

Synthesis Analysis

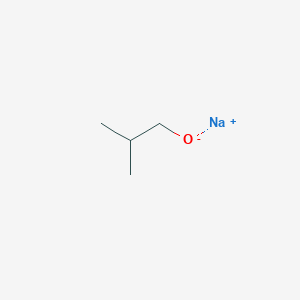

The synthesis of PtCl₄ and related platinum complexes has been explored through different methodologies. For instance, PtCl₄ can be obtained through the reaction of potassium tetrachloroplatinate (K₂PtCl₄) with various reagents under specific conditions to yield complexes with tailored properties. This includes the synthesis of diiodobis(2-hydroxyethylamine)platinum(II) and its subsequent conversion to tetrachloroplatinum(IV) complexes through oxidation processes (Zimmermann et al., 1999).

Molecular Structure Analysis

The molecular structure of PtCl₄ and its derivatives has been characterized using techniques such as X-ray crystallography, demonstrating the coordination geometry around the platinum center. The structural analysis provides insights into the reactivity and properties of these compounds. For example, the crystal structure of tetrachloro(metformin)platinum(IV) shows an octahedral coordination geometry around platinum, which is pivotal for its antitumor activity (Bentefrit et al., 1997).

Chemical Reactions and Properties

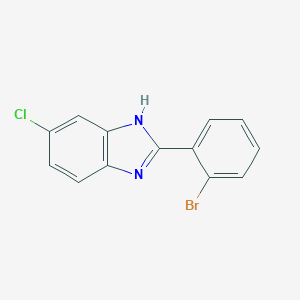

Platinum tetrachloride participates in various chemical reactions, including the formation of coordination complexes with different ligands. These reactions often exploit the ability of PtCl₄ to undergo substitution reactions, leading to the synthesis of compounds with potential antitumor activities and other significant properties. For instance, the synthesis and antitumor activity of the metformin platinum (IV) complex highlights the potential medicinal applications of PtCl₄-derived compounds (Bentefrit et al., 1997).

Physical Properties Analysis

The physical properties of PtCl₄ and its complexes, such as solubility in various solvents, melting points, and stability, have been extensively studied. These properties are crucial for the application of PtCl₄ in catalysis and materials science. For example, the synthesis of liquid platinum compounds explores the melting temperatures and decomposition of Pt complexes, which are significant for their practical applications (Gianini et al., 2000).

科学研究应用

铂化合物的合成

四氯化铂用于合成各种铂化合物 . 它是形成二元铂卤化物的关键成分,二元铂卤化物广泛应用于催化和制备铂纳米粒子 .

化学反应中的催化剂

PtCl4在某些化学反应中用作催化剂。 例如,已发现各种铂化合物(包括氯配合物)的硫酸溶液可以催化甲烷活化反应 .

铂纳米粒子的形成

二元铂卤化物(包括PtCl4)用于形成铂纳米粒子 . 这些纳米粒子在医药、电子和催化等各个领域有着广泛的应用。

催化体系的制备

简单铂化合物(如二元卤化物,尤其是氯化物)的合成与其在基于该金属的催化体系制备中的实际应用直接相关 .

固相合成

已经发现了一种新的机械刺激固相反应,即PtCl4与钠β-二酮酸盐的反应 . 与传统的溶液法相比,这种铂(II)β-二酮酸盐的合成方法大大减少了所用试剂的种类、反应步骤、反应时间、溶剂的使用和废物产生 .

电解

四氯化铂是一种极好的水溶性结晶铂源,适用于与氯化物兼容的用途 . 氯化物化合物在熔融或溶于水时可以导电。 氯化物材料可以通过电解分解成氯气和金属 .

作用机制

Target of Action

Platinum tetrachloride (PtCl4) is an inorganic compound of platinum and chlorine . It is widely used in catalysis and for the preparation of platinum nanoparticles . The primary targets of PtCl4 are the molecules involved in these processes.

Mode of Action

PtCl4 features platinum in the 4+ oxidation state . The metal centers adopt an octahedral coordination geometry, {PtCl6}. This geometry is achieved by forming a polymer wherein half of the chloride ligands bridge between the platinum centers . Because of its polymeric structure, PtCl4 dissolves only upon breaking the chloride bridging ligands .

Biochemical Pathways

The detailed mechanisms of the formation of the polymeric structure of platinum tetrachloride from [PtCl6]2– anions in a sulfuric acid solution, as well as the selective formation of cis-[Pt(H2O)2Cl4] during the destruction of α-PtCl4 by water vapor, are of particular interest . Both of these processes can be the subject of separate studies .

Pharmacokinetics

It is known that these compounds can interact with various components in the body, leading to changes in their bioavailability and efficacy .

Result of Action

The action of PtCl4 results in the formation of various platinum compounds, including chloro complexes . These compounds have been shown to have catalytic action in certain reactions, such as the methane activation reaction (with the formation of methyl and dimethyl sulfate) .

Action Environment

The action, efficacy, and stability of PtCl4 can be influenced by various environmental factors. For example, the synthesis of PtCl4 has been developed based on the interaction of concentrated sulfuric acid (96 wt %) with alkali metal hexachloroplatinates (IV) at a temperature of 160°C . The yield of platinum chloride (α-PtCl4) is at least 95%, and the main by-products that remain in the sulfuric acid solution are platinum (IV) chloroaqua and sulfate-chloroaqua complexes .

安全和危害

未来方向

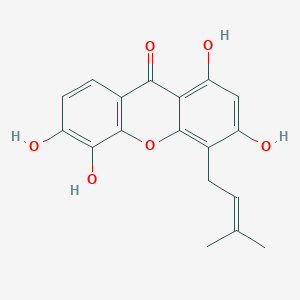

There is ongoing research into the development of new platinum (II) and platinum (IV) complexes incorporating a selection of clinically approved drugs or derivatives thereof as ligands. These complexes may form the basis of a new drug class which may offer advantages over existing therapeutic regimens .

属性

IUPAC Name |

tetrachloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEIPJNQGITEBL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pt](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PtCl4, Cl4Pt | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Platinum(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Platinum(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; [ICSC] Crystalline solid; Soluble in water; [MSDSonline], RED-BROWN POWDER OR CRYSTALS. | |

| Record name | Platinum tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

58.7 g/100 cc cold water @ 25 °C; very sol in hot water; slightly soluble in alcohol, ammonia; sol in acetone; insoluble in ether, Solubility in water, g/100ml at 25 °C: 58.7 | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.3 @ 25 °C, Red, monoclinic; density= 2.43, very soluble hot and cold water; soluble in alcohol and ether. /Platinum tetrachloride pentahydrate/, Relative density (water = 1): 4.3 | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Brown-red cubic crystals, Brown solid | |

CAS RN |

13454-96-1, 10026-00-3, 13820-41-2, 10025-99-7 | |

| Record name | Platinum tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13454-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chloroplatinite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium chloroplatinite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Potassium chloroplatinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Platinum chloride (PtCl4), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

327 °C (decomposes) | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the molecular formula and weight of Platinum Tetrachloride?

A1: Platinum Tetrachloride has the molecular formula PtCl4 and a molecular weight of 336.89 g/mol.

Q2: What spectroscopic techniques are used to characterize Platinum Tetrachloride?

A2: Researchers utilize various spectroscopic techniques to characterize Platinum Tetrachloride, including X-ray diffraction (XRD) [, , ], UV-Vis spectroscopy [, , ], and Fourier-transform infrared spectroscopy (FT-IR) [, ].

Q3: Is Platinum Tetrachloride soluble in water?

A3: Yes, Platinum Tetrachloride is soluble in water and forms a complex with water molecules (PtCl2(H2O)2) [].

Q4: Is Platinum Tetrachloride stable under ambient conditions?

A4: Platinum Tetrachloride is sensitive to moisture and should be stored under anhydrous conditions []. It can decompose at elevated temperatures [, ].

Q5: What are the catalytic properties of Platinum Tetrachloride?

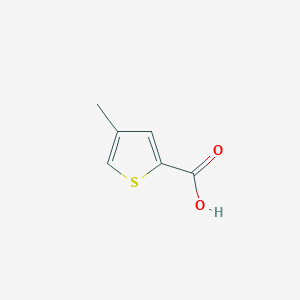

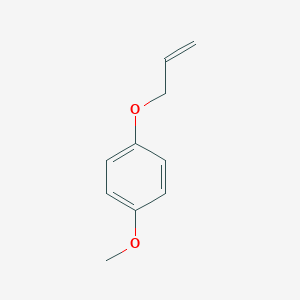

A5: Platinum Tetrachloride exhibits catalytic activity in various reactions, including hydrogenation of alkenes [, ] and cyclorearrangement of allyl propynyl ethers [].

Q6: How does Platinum Tetrachloride act as a catalyst in the hydrogenation of alkenes?

A6: Platinum Tetrachloride, in the presence of a reducing agent like hydrogen or ethanol, forms catalytically active platinum species. These species promote the addition of hydrogen to the double bond of alkenes [].

Q7: Are there any examples of supported Platinum Tetrachloride catalysts?

A7: Yes, Platinum Tetrachloride supported on gamma-alumina (γ-Al2O3) has been shown to be a highly active heterogeneous catalyst for the hydrogenation of terminal double bonds [].

Q8: Has computational chemistry been used to study Platinum Tetrachloride?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of the Shilov reaction, where Platinum Tetrachloride catalyzes H-D exchange in alkanes [, ].

Q9: Does modifying the structure of Platinum Tetrachloride affect its activity?

A9: While specific SAR data for Platinum Tetrachloride is limited in the provided abstracts, it's known that the ligand environment significantly influences the reactivity and properties of platinum complexes [, , ].

Q10: Is Platinum Tetrachloride toxic?

A10: Yes, Platinum Tetrachloride has been shown to be toxic to cells in vitro. Studies on rabbit alveolar macrophages and human lung fibroblasts showed that PtCl4 decreased cell viability and affected cellular functions like phagocytosis and DNA synthesis [].

Q11: Are there any safety concerns regarding the use of Platinum Tetrachloride?

A11: Due to its toxicity, handling Platinum Tetrachloride requires caution. It is recommended to use appropriate personal protective equipment and follow safety guidelines [, ].

Q12: Has Platinum Tetrachloride been explored for drug delivery applications?

A12: Yes, a study explored the use of a Platinum Tetrachloride-coupled PEG-PEI complex as a potential drug carrier and gene delivery vector [, ].

Q13: How is Platinum Tetrachloride quantified?

A13: Various analytical methods are used for Platinum Tetrachloride quantification, including UV-Vis spectrophotometry for determining its concentration in solution [].

Q14: Does Platinum Tetrachloride pose any environmental risks?

A14: While specific data on the environmental impact of Platinum Tetrachloride is limited in the provided abstracts, its potential toxicity raises concerns about its release into the environment [, ].

Q15: When was Platinum Tetrachloride first synthesized?

A15: While the exact date of its first synthesis is unclear from the provided abstracts, early research on Platinum Tetrachloride dates back to at least the early 20th century [].

Q16: What are some examples of cross-disciplinary applications of Platinum Tetrachloride?

A16: Platinum Tetrachloride finds applications in diverse fields like materials science [, , , ], catalysis [, ], and medicinal chemistry [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)